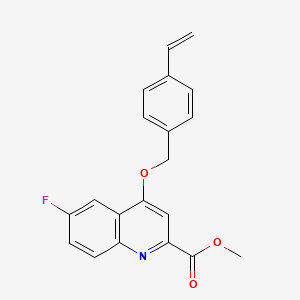

Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” is a chemical compound with the molecular formula C20H16FNO3 and a molecular weight of 337.35. It belongs to the family of quinolines, which are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, including “Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate”, has been a subject of research for many years. Various methods have been developed, including green and clean syntheses using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

The molecular structure of “Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” is characterized by the presence of a quinoline core, a common structure in many biologically active compounds . The quinoline core is modified by the incorporation of a fluorine atom at the 6-position and a vinylbenzyl group at the 4-position via an oxygen atom.Chemical Reactions Analysis

The chemical reactions involving “Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” would likely involve the quinoline core and the functional groups attached to it. The fluorine atom at the 6-position and the vinylbenzyl group at the 4-position could potentially be involved in various chemical reactions .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

- Role of Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate : This compound serves as an organoboron reagent in SM coupling. Its stability, ease of preparation, and environmentally benign nature contribute to its popularity .

Cytotoxicity Studies

- Application : Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate can be tested for cytotoxicity against cancer cell lines. Techniques like ATP quantification can determine viable cell numbers based on metabolically active cells .

Industrial Chemistry

- Greener Processes : As societal expectations shift toward greener and more sustainable chemical processes, Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate could find applications in industrial synthesis .

Heterocycle Synthesis

- Unique Heterocycles : This compound can participate in the synthesis of related heterocycles, including four- to seven-membered rings. Some of these heterocycles exhibit interesting biological activities .

Zukünftige Richtungen

The future directions in the research of “Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” and similar compounds could involve the development of more efficient and environmentally friendly synthesis methods, exploration of their biological activities, and their potential applications in medicinal and industrial chemistry .

Eigenschaften

IUPAC Name |

methyl 4-[(4-ethenylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO3/c1-3-13-4-6-14(7-5-13)12-25-19-11-18(20(23)24-2)22-17-9-8-15(21)10-16(17)19/h3-11H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLKCNPVRUUMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2676697.png)

![N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2676699.png)

![5-[5-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2676701.png)

![4-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676703.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676712.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676714.png)

![2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2676716.png)